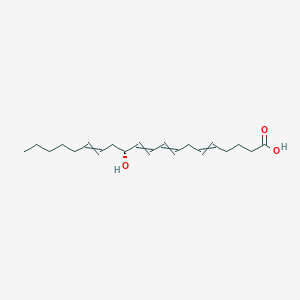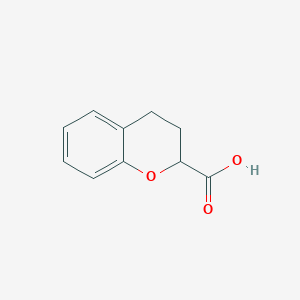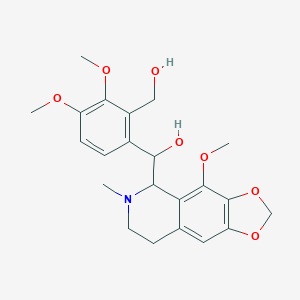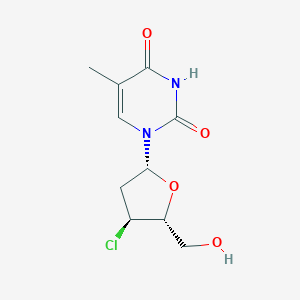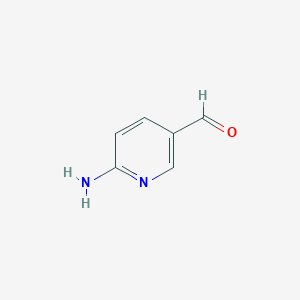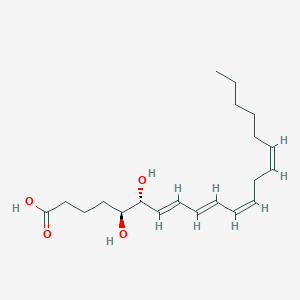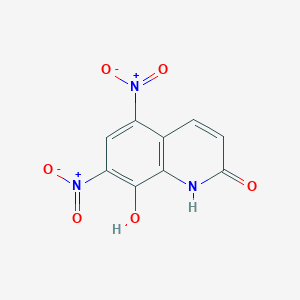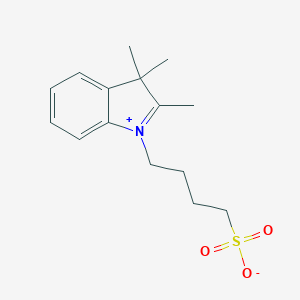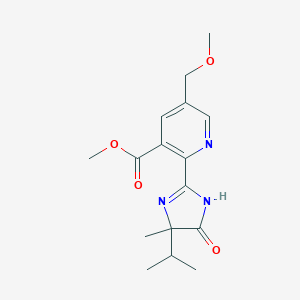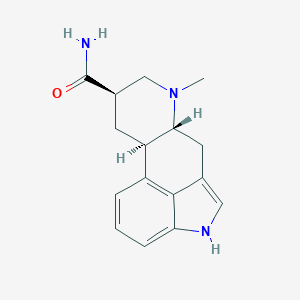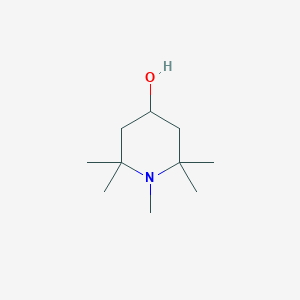
1,2,2,6,6-五甲基哌啶-4-醇
概述
描述
1,2,2,6,6-Pentamethylpiperidin-4-ol is an organic compound with the molecular formula C10H21NO. It is a derivative of piperidine, characterized by the presence of five methyl groups attached to the piperidine ring and a hydroxyl group at the fourth position. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
科学研究应用
1,2,2,6,6-Pentamethylpiperidin-4-ol has a wide range of applications in scientific research:
作用机制
Target of Action
This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
It’s known that this compound is used in the synthesis of pdgfr kinase inhibitors , which suggests it may interact with kinases in its mode of action.
Biochemical Pathways
Its use in the synthesis of pdgfr kinase inhibitors suggests it may influence pathways involving PDGFR kinases, which play crucial roles in cellular processes like growth and division.
Result of Action
It’s known that this compound is used in the synthesis of pdgfr kinase inhibitors , suggesting it may have effects on cellular processes regulated by these kinases.
Action Environment
It’s generally recommended to store such compounds in a dry, cool, and well-ventilated area, away from incompatible materials .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins during its use in the synthesis of PDGFR kinase inhibitors . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
Given its role in the synthesis of kinase inhibitors, it may influence cell function by modulating signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
1,2,2,6,6-Pentamethylpiperidin-4-ol can be synthesized through a multi-step process:
Hydrogenation Reaction: Piperidine reacts with methacrylic acid to form methacrylic acid piperidyl ester.
Condensation Reaction: The ester undergoes condensation with methanol in the presence of a base to yield 1,2,2,6,6-pentamethylpiperidyl ester.
Deetherification Reaction: The ester is then subjected to deetherification to produce 1,2,2,6,6-pentamethylpiperidin-4-ol.
Industrial Production Methods
Industrial production of 1,2,2,6,6-pentamethylpiperidin-4-ol typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
化学反应分析
Types of Reactions
1,2,2,6,6-Pentamethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Various reduced derivatives.
Substitution Products: Halogenated or alkylated derivatives.
相似化合物的比较
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A closely related compound with similar structural features but lacking the hydroxyl group.
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine: Another similar compound with a hydroxyl group at the fourth position.
Uniqueness
1,2,2,6,6-Pentamethylpiperidin-4-ol is unique due to its combination of five methyl groups and a hydroxyl group, providing distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring photostability and chemical resistance .
属性
IUPAC Name |
1,2,2,6,6-pentamethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h8,12H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHNXXMYEICZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044411 | |
| Record name | 1,2,2,6,6-Pentamethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2403-89-6 | |
| Record name | 1,2,2,6,6-Pentamethyl-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinol, 1,2,2,6,6-pentamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2403-89-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Piperidinol, 1,2,2,6,6-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,2,6,6-Pentamethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,6,6-pentamethylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PIPERIDINOL, 1,2,2,6,6-PENTAMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR520BAM5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Q1: What are the primary applications of 1,2,2,6,6-pentamethyl-4-piperidinol?
A1: 1,2,2,6,6-Pentamethyl-4-piperidinol is mainly used as a building block for synthesizing hindered amine light stabilizers (HALS). [] These stabilizers are incorporated into polymers like polyethylene and polypropylene to enhance their resistance to UV degradation. [, ]
Q2: How does 1,2,2,6,6-pentamethyl-4-piperidinol contribute to the UV stability of polymers?
A2: While 1,2,2,6,6-pentamethyl-4-piperidinol itself isn't a UV stabilizer, it forms the core structure of HALS. When incorporated into polymers, HALS, including those derived from 1,2,2,6,6-pentamethyl-4-piperidinol, act as radical scavengers, disrupting the photo-oxidation chain reactions triggered by UV exposure. [, ] This protection extends the lifespan of polymer materials.
Q3: Can you elaborate on the synthesis of HALS using 1,2,2,6,6-pentamethyl-4-piperidinol?
A3: Researchers have explored various synthetic approaches. For instance, reacting 1,2,2,6,6-pentamethyl-4-piperidinol with succinic anhydride can functionalize polyolefin surfaces with HALS. [] Another method involves reacting it with acryloyl chloride to produce 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine, a polymerizable UV stabilizer. []
Q4: Are there studies on the impact of structural modifications on 1,2,2,6,6-pentamethyl-4-piperidinol derivatives?
A4: Yes, research indicates that structural modifications influence the effectiveness of 1,2,2,6,6-pentamethyl-4-piperidinol-based stabilizers. For example, incorporating 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine into unsaturated polyester-based bulk molding compounds showed a synergistic effect on UV stability, particularly at lower concentrations. []
Q5: What analytical techniques are commonly used to characterize 1,2,2,6,6-pentamethyl-4-piperidinol and its derivatives?
A5: Researchers rely on a combination of techniques for characterization. These include Fourier-transform infrared spectroscopy (FT-IR) [, , , ], nuclear magnetic resonance (NMR) spectroscopy including 1H-NMR and 2D NMR [, , , ], mass spectrometry (MS) [], and elemental analysis. []
Q6: Are there any studies on the photochemical behavior of 1,2,2,6,6-pentamethyl-4-piperidinol?
A6: Yes, research [] shows that 1,2,2,6,6-pentamethyl-4-piperidinol participates in reversible photoredox reactions with 9,10-anthraquinone. This reaction is highly sensitive to the solvent environment. In benzene, it primarily forms a metastable adduct, while in acetonitrile, ionic products are favored.
Q7: What is known about the stability of 1,2,2,6,6-pentamethyl-4-piperidinol derivatives?
A7: The stability of derivatives can vary. For instance, 9-hydroxy-9-[N-(2,2,6,6-tetramethyl-4-piperidinol)-methyl]anthrone, formed from the reaction of 1,2,2,6,6-pentamethyl-4-piperidinol and 9,10-anthraquinone, is metastable and reverts to the original reactants under specific conditions. [] This highlights the importance of considering environmental factors when working with these compounds.
Q8: Has the thermal stability of 1,2,2,6,6-pentamethyl-4-piperidinol derivatives been investigated?
A8: Yes, studies using thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) have been conducted to evaluate the thermal properties of polymeric HALS synthesized from 1,2,2,6,6-pentamethyl-4-piperidinol. [] This information is crucial for understanding their behavior during polymer processing and applications.
Q9: Beyond polymers, are there other applications of 1,2,2,6,6-pentamethyl-4-piperidinol derivatives?
A9: Research explored incorporating a 1,2,2,6,6-pentamethyl-4-piperidinol derivative into composite particles with silica. [] This approach aimed to impart light stability to these particles, potentially broadening their applications in areas requiring light-resistant materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
